![molecular formula C18H12F2N2O4 B2835238 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide CAS No. 1211089-29-0](/img/structure/B2835238.png)

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

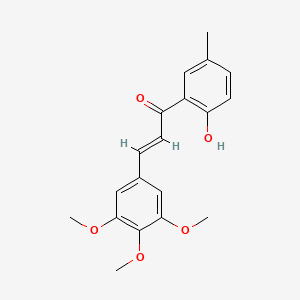

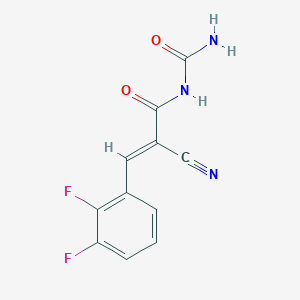

“N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide” is a complex organic compound. It contains a benzodioxole group, an isoxazole group, and a difluorobenzamide group . The benzodioxole group is a common motif in many bioactive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to obey Lipinski’s rule of five, which suggests good bioavailability . The compound’s properties such as solubility, stability, and reactivity would need to be determined through experimental studies.Aplicaciones Científicas De Investigación

Synthesis and Radiotracer Development

The synthesis of compounds related to N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide has been explored for the development of PET radiotracers aimed at imaging Alzheimer's disease. For instance, the synthesis of carbon-11-labeled CK1 inhibitors as potential PET radiotracers showcases the potential of such compounds in neurodegenerative disease research. This work involves complex synthesis processes leading to radiotracers with high radiochemical yield and purity, indicating the compound's applicability in advanced imaging techniques (Gao, Wang, & Zheng, 2018).

Environmental Degradation Studies

Research on the environmental degradation of structurally similar compounds, such as isoxaben, provides insights into the pathways and mechanisms through which these compounds break down in natural settings. Studies detailing the hydrolysis and soil metabolism of isoxaben, a benzoylamide derivative, under various conditions highlight the chemical's transformation into less harmful products, reducing concerns about their potential transformation into carcinogenic compounds in the soil. This research is pivotal for understanding the environmental impact and degradation pathways of related compounds (Rouchaud, Gustin, Moulard, & Plisnier, 2010).

Antimicrobial and Antipsychotic Potential

Compounds featuring the isoxazole and benzamide motifs have been investigated for their antimicrobial and antipsychotic potential. The synthesis and evaluation of benzamides with potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors properties as potential antipsychotics indicate the therapeutic versatility of these compounds. Such studies showcase the potential application of these compounds in developing new treatments for psychiatric disorders (Yang et al., 2016).

Herbicidal Activity

The development of herbicides based on the synthesis of isoxazoline derivatives, such as 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrates the application of these compounds in agriculture. These derivatives exhibit potent herbicidal activity against annual weeds and show good rice selectivity, indicating their utility in developing more selective and environmentally friendly herbicidal formulations (Hwang et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, also known as N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which provides structure and shape to cells. It is also essential for cell division, making it a popular target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathway related to cell division. By targeting tubulin and disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, an essential component for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately, cell death .

Result of Action

The compound’s action results in potent growth inhibition properties against various cancer cell lines . For instance, it has shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These effects make it a potential candidate for development as an anticancer agent .

Propiedades

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTHNKIYCRVLLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)

![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)

![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835176.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2835177.png)